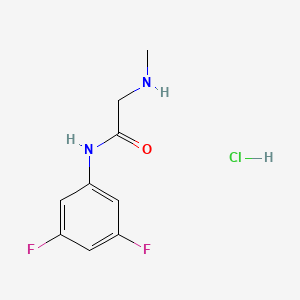

N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride

CAS No.: 1251922-59-4

Cat. No.: VC2820551

Molecular Formula: C9H11ClF2N2O

Molecular Weight: 236.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251922-59-4 |

|---|---|

| Molecular Formula | C9H11ClF2N2O |

| Molecular Weight | 236.64 g/mol |

| IUPAC Name | N-(3,5-difluorophenyl)-2-(methylamino)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C9H10F2N2O.ClH/c1-12-5-9(14)13-8-3-6(10)2-7(11)4-8;/h2-4,12H,5H2,1H3,(H,13,14);1H |

| Standard InChI Key | WZCITUBVMIIFIF-UHFFFAOYSA-N |

| SMILES | CNCC(=O)NC1=CC(=CC(=C1)F)F.Cl |

| Canonical SMILES | CNCC(=O)NC1=CC(=CC(=C1)F)F.Cl |

Introduction

Chemical Structure and Classification

Structural Composition

N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride represents an important class of fluorinated organic compounds with potential pharmacological applications. The compound features several key structural components that contribute to its chemical and biological properties. At its core, the molecule contains an acetamide group (–NHCOCH₂–) that serves as a linking unit between the aromatic difluorophenyl group and the methylamino functional group. The 3,5-difluorophenyl moiety contains two fluorine atoms at positions 3 and 5 of the benzene ring, creating a distinctive electronic distribution that influences the compound's reactivity and binding properties.

Classification and Related Compounds

From a chemical classification perspective, N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride belongs to several important chemical families. It is classified primarily as an amide derivative, specifically a substituted acetamide, featuring the characteristic amide bond that confers specific conformational properties and hydrogen bonding capabilities. Additionally, it falls under the category of nitrogen-containing heterocycles, which represent a vast and important class of compounds in medicinal chemistry and pharmaceutical development.

The compound shares structural similarities with several related molecules found in medicinal chemistry research. For instance, the 3,5-difluorophenyl group appears in various biologically active compounds, including the structurally related 2-amino-N-[(3,5-difluorophenyl)methyl]acetamide . Similarly, compounds featuring the N-(difluorophenyl)acetamide structural motif have been explored in various pharmaceutical applications, demonstrating the versatility and importance of this structural class .

Physical and Chemical Properties

Physical Characteristics

N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride possesses distinct physical properties that are relevant to its handling, storage, and application in research settings. One of the most notable physical characteristics is its melting point, which typically ranges from 180°C to 190°C for the hydrochloride salt form. This relatively high melting point is consistent with its ionic salt character and suggests considerable stability under standard laboratory conditions.

The compound exists as a crystalline solid at room temperature, with appearance and solubility properties typical of hydrochloride salts of organic amines. While specific solubility data is limited in the available literature, the compound likely exhibits enhanced water solubility compared to its free base form due to the hydrochloride salt formation, a property that can be advantageous for biological testing and formulation development.

Chemical Reactivity

The chemical reactivity of N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride is primarily governed by its functional groups. The presence of the amide bond, methylamino group, and difluorophenyl moiety each contributes to distinct reactive properties. The molecule can participate in various chemical transformations, including those involving the amide functionality, such as hydrolysis under acidic or basic conditions.

The secondary amine of the methylamino group represents another reactive center, capable of participating in nucleophilic substitution reactions, alkylation, and acylation processes. This reactivity is exemplified in related compounds where similar functional groups undergo transformations during synthetic procedures . The fluorine atoms in the difluorophenyl group typically exhibit limited reactivity under standard conditions but contribute significantly to the electronic properties and metabolic stability of the molecule.

Synthesis and Manufacturing

Purification and Analysis

The purification and quality control of N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride likely employ standard techniques for small organic molecules. Chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC), would be primary tools for purification and purity assessment . Recrystallization techniques, potentially using solvent systems optimized for hydrochloride salts, would be employed for final purification and crystallization of the compound.

Analytical characterization would typically involve a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, infrared spectroscopy for functional group identification, and mass spectrometry for molecular weight determination and fragmentation pattern analysis . The melting point range (180°C to 190°C) would serve as a basic but useful criterion for purity assessment.

Pharmacological Properties and Applications

The potential applications of N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride in drug development are diverse, reflecting the versatility of its structural features. As indicated in Table 1, the compound may serve as a valuable building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the difluorophenyl group enhances the drug-like properties of the molecule, potentially improving metabolic stability and modulating lipophilicity, important considerations in drug design.

The compound's structural similarity to known pharmacologically active molecules suggests potential applications in neurological research, possibly as a modulator of specific receptor systems or enzymatic pathways . For instance, related fluorinated compounds have been investigated for their interactions with receptors such as NMDA receptors, which play crucial roles in neurological processes .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride and related compounds provides valuable insights for rational drug design. The difluorophenyl moiety represents a common structural feature in medicinal chemistry, often introduced to enhance metabolic stability and modulate lipophilicity. The specific positioning of the fluorine atoms at the 3 and 5 positions likely influences the electronic distribution of the aromatic ring, potentially affecting binding interactions with target proteins.

The methylamino group (-NHCH₃) introduces a basic center that can participate in ionic interactions and hydrogen bonding with target receptors. This functional group is commonly found in compounds that interact with various receptors, including GPCRs and ion channels, suggesting similar potential for our target compound .

Comparative analysis with structurally related compounds provides additional context for understanding potential SAR patterns. For instance, the compound 2-amino-N-[(3,5-difluorophenyl)methyl]acetamide shares several structural features with our target compound but differs in the position and nature of the amino functionality . Similarly, compounds such as those described in patent literature demonstrate how minor variations in substitution patterns can influence pharmacological properties and target selectivity .

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride provides essential information for structure verification and quality control. While specific spectroscopic data for this compound is limited in the available literature, predicted spectral characteristics can be inferred based on its structural features and comparison with related compounds.

In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the compound would exhibit characteristic signals for the aromatic protons of the difluorophenyl group, typically appearing as complex multiplets due to coupling with the fluorine atoms . The methyl group attached to the secondary amine would appear as a singlet at approximately 2.5-3.0 ppm, while the methylene group would likely produce a singlet around 3.5-4.0 ppm . The amide NH would generate a broader signal at a downfield position, typically around 8-9 ppm .

Fluorine NMR (¹⁹F NMR) would reveal signals for the two fluorine atoms, providing valuable information about their electronic environment and potential symmetry in the molecule. Infrared (IR) spectroscopy would display characteristic absorption bands for the amide carbonyl (approximately 1650-1700 cm⁻¹) and N-H stretching vibrations (approximately 3300-3500 cm⁻¹) .

Chromatographic Analysis

Chromatographic techniques play a crucial role in the analysis and quality control of pharmaceutical compounds, including N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride. High-performance liquid chromatography (HPLC) represents a primary analytical method, offering high resolution, sensitivity, and versatility for purity assessment and quantification .

The chromatographic behavior of the compound would be influenced by its structural features, particularly the presence of both polar functional groups (amide, secondary amine) and the relatively lipophilic difluorophenyl moiety. Reverse-phase HPLC using C18 columns and appropriate mobile phase systems (typically acetonitrile/water or methanol/water gradients with suitable buffers) would likely provide effective separation from potential impurities and related substances .

Comparative Analysis with Related Compounds

Structural Analogues and Derivatives

Table 2: Comparison of N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride with Related Compounds

The structural landscape surrounding N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride includes various analogues and derivatives that provide context for understanding its chemical and potential biological properties. As shown in Table 2, compounds such as 2-amino-N-[(3,5-difluorophenyl)methyl]acetamide represent close structural relatives, differing primarily in the arrangement of key functional groups . Such positional isomers often exhibit distinct biological activity profiles despite their similar chemical compositions.

The compound N-(3,5-difluoro-2-methylphenyl)acetamide represents another related structure, featuring a similar difluorophenyl core but with different substituent patterns . The additional methyl group on the phenyl ring and the absence of the methylamino functionality likely confer different physicochemical properties and potential biological interactions .

More complex related compounds, such as N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide, demonstrate how the core structural elements can be incorporated into more elaborate molecular frameworks for specific pharmaceutical applications . This particular compound serves as an intermediate in the preparation of halogenated pyrazolo[1,5-a]pyrimidines with high affinity for GABA A receptors, suggesting potential neurological applications for compounds in this structural class .

Influence of Structural Modifications

The influence of structural modifications on the properties and potential activity of compounds related to N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride provides valuable insights for rational compound design. The position and number of fluorine atoms represent critical variables, with the 3,5-difluoro pattern conferring specific electronic and steric effects that influence lipophilicity, metabolic stability, and receptor interactions .

Modifications to the amino functionality significantly impact the compound's properties, as evidenced by the differences between our target compound and related structures . The presence of the methylamino group in N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride introduces a basic center that can participate in ionic interactions and hydrogen bonding, potentially enhancing binding affinity for specific receptors.

The hydrochloride salt formation represents another important modification that affects physical properties such as solubility, stability, and bioavailability. This salt form is commonly employed in pharmaceutical development to improve the drug-like properties of compounds containing basic nitrogen atoms, facilitating formulation and administration.

Research Applications and Future Directions

Current Research Landscape

The current research landscape surrounding N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride and structurally related compounds spans several scientific domains, reflecting the versatility and potential utility of these molecules. In medicinal chemistry, fluorinated acetamide derivatives continue to attract interest as potential leads for drug discovery, particularly in neurological applications and receptor modulation .

Research on compounds containing the difluorophenyl motif has explored various biological targets, including G protein-coupled receptors (GPCRs) and other protein systems involved in critical physiological processes . For instance, related compounds have been investigated for their interactions with NMDA receptors, which play essential roles in neurological function and represent important targets for drug development .

The development of synthetic methodologies for preparing these compounds also represents an active research area, with efforts focused on improving efficiency, sustainability, and scalability . New approaches to the synthesis of fluorinated acetamides and related structures continue to emerge, enabling access to diverse compound libraries for biological evaluation and structure-activity relationship studies .

Future Research Directions

Future research directions for N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride might include comprehensive pharmacological profiling to elucidate its interactions with specific biological targets. Detailed binding studies with various receptor systems, particularly GPCRs and ion channels, would provide valuable insights into potential therapeutic applications .

Structure-activity relationship studies involving systematic modifications to the core structure could identify optimization pathways for enhancing potency, selectivity, and pharmacokinetic properties . Such studies might explore variations in the fluorination pattern, modifications to the methylamino group, and alterations to the acetamide linkage to develop improved compounds for specific biological applications .

Additional research might also focus on the development of more efficient and environmentally sustainable synthetic routes, potentially leveraging advances in catalysis and green chemistry principles . Improvements in analytical methods for characterization and quality control would further support the development and potential application of this compound and related structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume